molecular formula C18H23N3O B8611936 2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one CAS No. 114548-44-6

2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one

Cat. No. B8611936
Key on ui cas rn: 114548-44-6
M. Wt: 297.4 g/mol
InChI Key: BXZYXBNXIVJZLT-UHFFFAOYSA-N
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Patent
US05059598

Procedure details

A mixture of 11.02 of 2,6-di-tert-butyl-1,4-benzoquinone and 4.76 g of aminopyrazine was heated with stirring at 150° C. for 6 hours. The reaction mixture was cooled to room temperature and purified by silica gel column chromatography (eluent: diethyl ether-hexane=1:4), giving 3.95 g of Compound 1a.
[Compound]
Name
11.02
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6](=[O:16])[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:9](=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:17][C:18]1[CH:23]=[N:22][CH:21]=[CH:20][N:19]=1>>[C:1]([C:5]1[C:6](=[O:16])[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:9](=[N:17][C:18]2[CH:23]=[N:22][CH:21]=[CH:20][N:19]=2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
11.02
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=O)C(C)(C)C)=O
Name
Quantity
4.76 g
Type
reactant
Smiles
NC1=NC=CN=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring at 150° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: diethyl ether-hexane=1:4)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=NC1=NC=CN=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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